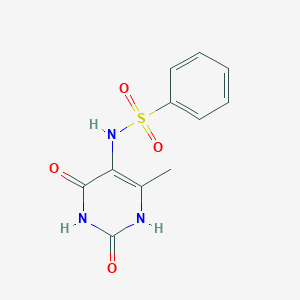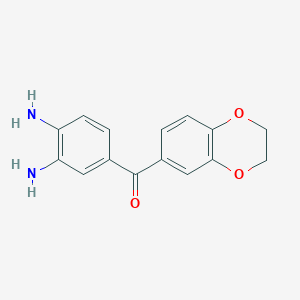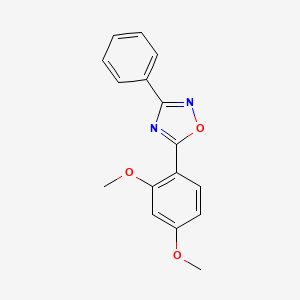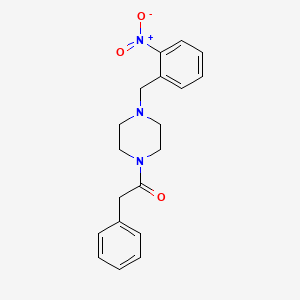
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that has been used extensively in veterinary medicine for the treatment of bacterial infections in livestock. Sulfaquinoxaline is a member of the sulfonamide class of antibiotics, which work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth and reproduction.
Mecanismo De Acción
Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need for DNA synthesis and cell division. By inhibiting the synthesis of folic acid, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline prevents bacteria from growing and reproducing, ultimately leading to their death.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative bacteria. Sulfaquinoxaline has also been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline for lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying the effects of antibiotics on bacterial populations. However, one of the limitations of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline is that it can be toxic to some animal species, particularly at high doses. This makes it important to carefully control dosages and monitor animals for signs of toxicity when using N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline. One area of interest is the development of new antibiotics based on the structure of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline. Researchers are also interested in studying the mechanisms of antibiotic resistance in bacteria and developing strategies to overcome this resistance. Additionally, there is ongoing research on the use of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline in the treatment of inflammatory bowel disease in animals.
Métodos De Síntesis
Sulfaquinoxaline can be synthesized by reacting 2,4-dihydroxy-6-methylpyrimidine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzenesulfonamideline.
Aplicaciones Científicas De Investigación
Sulfaquinoxaline has been extensively studied for its antimicrobial properties and has been used in a variety of research applications. It has been used to study the effects of antibiotics on bacterial populations in livestock, as well as the mechanisms of antibiotic resistance in bacteria. Sulfaquinoxaline has also been used in research on the development of new antibiotics and the optimization of existing antibiotics.
Propiedades
IUPAC Name |
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-9(10(15)13-11(16)12-7)14-19(17,18)8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEANPCGBLLUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)
![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)


![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)



![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)